molecular formula C13H23F2NO B12074071 (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol

Katalognummer: B12074071
Molekulargewicht: 247.32 g/mol
InChI-Schlüssel: RQGUUOMIHQVOEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol is a synthetic organic compound that features a piperidine ring substituted with a difluorocyclohexylmethyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorocyclohexylmethyl Group: This step involves the reaction of the piperidine derivative with a difluorocyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring and the difluorocyclohexylmethyl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
  • (1-(3,4-Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
  • (1-(4-Bromobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol

Uniqueness

(1-((4,4-Difluorocyclohexyl)methyl)piperidin-4-yl)methanol is unique due to the presence of the difluorocyclohexylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H23F2NO

Molekulargewicht

247.32 g/mol

IUPAC-Name

[1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C13H23F2NO/c14-13(15)5-1-11(2-6-13)9-16-7-3-12(10-17)4-8-16/h11-12,17H,1-10H2

InChI-Schlüssel

RQGUUOMIHQVOEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CN2CCC(CC2)CO)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.